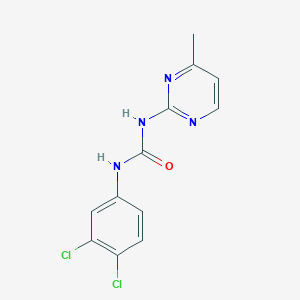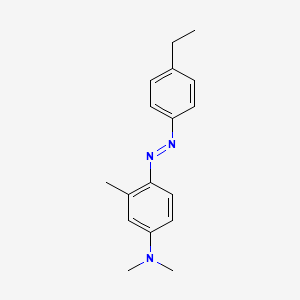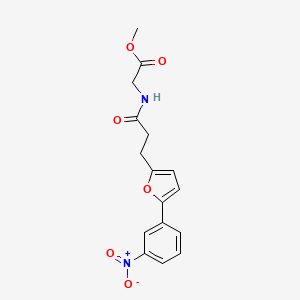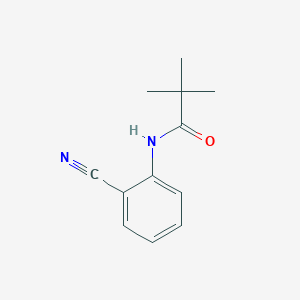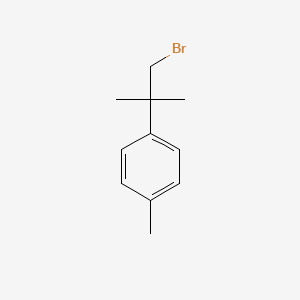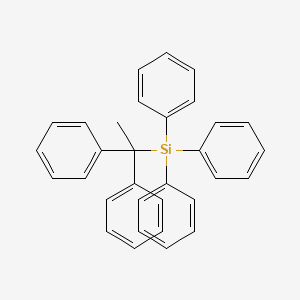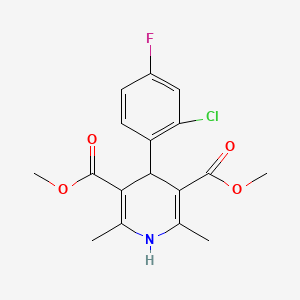
1-Pyridin-1-ium-1-ylpropan-2-one;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyridin-1-ium-1-ylpropan-2-one;hydrobromide is a chemical compound that belongs to the class of pyridinium salts. These compounds are characterized by the presence of a positively charged nitrogen atom within a pyridine ring. The hydrobromide salt form enhances the compound’s solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Pyridin-1-ium-1-ylpropan-2-one;hydrobromide typically involves the reaction of pyridine with a suitable alkylating agent, followed by the addition of hydrobromic acid to form the hydrobromide salt. One common synthetic route is as follows:
Alkylation of Pyridine: Pyridine is reacted with 1-bromo-2-propanone under basic conditions to form 1-(2-oxopropyl)pyridinium bromide.
Formation of Hydrobromide Salt: The resulting pyridinium bromide is treated with hydrobromic acid to yield this compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Pyridin-1-ium-1-ylpropan-2-one;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium compounds.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl group, where nucleophiles such as amines or thiols replace the bromide ion, forming new derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include pyridine N-oxide derivatives, reduced pyridinium compounds, and various substituted derivatives.
Scientific Research Applications
1-Pyridin-1-ium-1-ylpropan-2-one;hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the development of drugs targeting neurological disorders and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Pyridin-1-ium-1-ylpropan-2-one;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The positively charged pyridinium ring can form electrostatic interactions with negatively charged amino acid residues in proteins, influencing their activity. Additionally, the carbonyl group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
1-Pyridin-1-ium-1-ylpropan-2-one;hydrobromide can be compared with other pyridinium salts and related compounds, such as:
1-(Pyridin-2-yl)propan-1-one: Similar in structure but lacks the positively charged nitrogen atom, resulting in different chemical properties and reactivity.
2-Acetylpyridine: Contains an acetyl group instead of the propan-2-one moiety, leading to variations in its chemical behavior and applications.
1-(Pyridin-2-yl)propan-2-one:
The uniqueness of this compound lies in its combination of a positively charged pyridinium ring and a carbonyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11BrNO+ |
|---|---|
Molecular Weight |
217.08 g/mol |
IUPAC Name |
1-pyridin-1-ium-1-ylpropan-2-one;hydrobromide |
InChI |
InChI=1S/C8H10NO.BrH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6H,7H2,1H3;1H/q+1; |
InChI Key |
RBFIDROZWYVUGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C[N+]1=CC=CC=C1.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


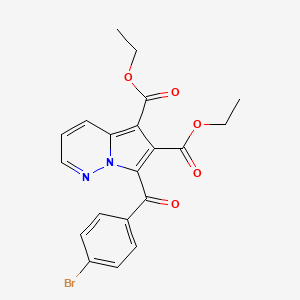
![2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B15074994.png)
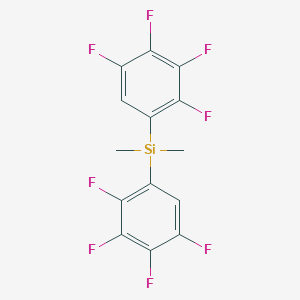

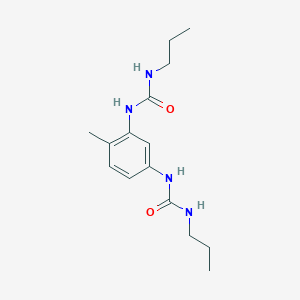
![Pentacyclo[6.6.6.0(2,7).0(9,14).0(15,20)]icosa-2,4,6,9,11,13,15,17,19-nonaene-1-carbaldehyde](/img/structure/B15075018.png)
